molecular formula C21H26N2O B1613856 2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-69-2

2,3-Dimethyl-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613856
CAS RN: 898783-69-2
M. Wt: 322.4 g/mol
InChI Key: HICHZMKYLBHYOT-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C21H26N2O . It has a molecular weight of 322.45 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H26N2O/c1-16-7-8-20(17(2)13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.4 g/mol . The exact mass is 322.204513457 g/mol . It has a complexity of 416 . The compound has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count .

Scientific Research Applications

Photoremovable Protecting Groups
Another important application area is the use of benzophenone derivatives as photoremovable protecting groups for carboxylic acids, which are essential in organic synthesis and biochemistry. This concept is critical for creating "caged compounds" that can be activated by light, providing control over the release of active compounds in a precise manner (M. Zabadal et al., 2001).

Catalysis and Oxidation Reactions
Benzophenone derivatives are also investigated for their catalytic properties, particularly in oxidation reactions. A study on a sulfonated Schiff base dimethyltin(IV) coordination polymer, for instance, highlighted its application as a catalyst for Baeyer–Villiger oxidation of ketones to esters or lactones under environmentally friendly conditions. This research offers a pathway to more sustainable chemical processes (L. Martins et al., 2016).

Photocrosslinking for Protein Research
In protein research, benzophenone derivatives are utilized for photocrosslinking, aiding in the understanding of protein interactions. The incorporation of photoreactive benzophenone groups into proteins allows for the study of protein-protein interactions through crosslinking upon irradiation, providing valuable insights into protein structure and function (J. Chin et al., 2002).

properties

IUPAC Name

(2,3-dimethylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-5-4-6-20(17(16)2)21(24)19-9-7-18(8-10-19)15-23-13-11-22(3)12-14-23/h4-10H,11-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICHZMKYLBHYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642974
Record name (2,3-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-69-2
Record name Methanone, (2,3-dimethylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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